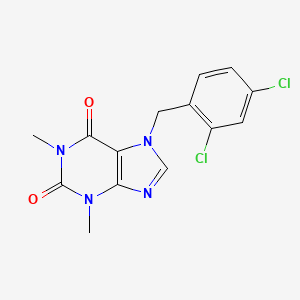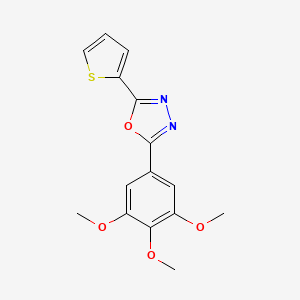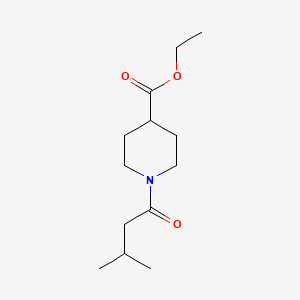
1-(3-fluorobenzyl)-4-(4-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to 1-(3-fluorobenzyl)-4-(4-nitrobenzyl)piperazine, involves novel methodologies aiming at achieving high selectivity and efficiency. For example, a study described the synthesis of a related compound, emphasizing low lipophilicity and high selectivity toward σ1 receptors, indicating a focused approach on optimizing pharmacological profiles (Yingfang He et al., 2017). Another example includes the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine, highlighting a process that involves salification, monosubstitution reaction, and separation by D-tartaric acid (Y. Jian, 2011).
Molecular Structure Analysis
Studies on molecular structures of related piperazine compounds have demonstrated similar conformations but with distinct intermolecular interactions, influenced by substituents such as halogens. For instance, derivatives of 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines show how structural variations can affect hydrogen bonding and overall molecular architecture (Ninganayaka Mahesha et al., 2019).
Chemical Reactions and Properties
The reactivity of piperazine derivatives is a key area of interest, with studies exploring how modifications in the molecular structure impact chemical behavior. For example, research into benzylpiperazine derivatives related to cerebral vasodilators synthesized metabolites to confirm structural proposals, offering insights into the compound's chemical reactions (H. Ohtaka et al., 1989).
Physical Properties Analysis
The physical properties of 1-(3-fluorobenzyl)-4-(4-nitrobenzyl)piperazine and related compounds, such as solubility, melting point, and stability, are crucial for their application and storage. Research on similar compounds has revealed detailed physical characteristics, including crystal structures and thermal stability, which are essential for understanding their behavior under various conditions (S. Awasthi et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for forming derivatives, and stability under chemical transformations, are vital for the application of 1-(3-fluorobenzyl)-4-(4-nitrobenzyl)piperazine. Studies on related compounds have explored these aspects, demonstrating the compound's versatility and potential for further modification (C. Mamat et al., 2016).
Applications De Recherche Scientifique
Synthesis and Characterization for Bioorthogonal Labeling
Research indicates that functionalized piperazine derivatives, including those with nitrobenzyl groups, have been successfully synthesized and characterized for potential use in bioorthogonal labeling. These compounds exhibit conformational isomerism and have been studied using dynamic NMR and XRD techniques, demonstrating their applicability as building blocks for 18F-labeling in PET imaging applications (Mamat, Pretze, Gott, & Köckerling, 2016).
Traceless Solid-Phase Synthesis
Another application involves the development of a piperazine amide linker for cyclative cleavage from solid support, facilitating the traceless synthesis of dihydroquinoxalinones. This method highlights the piperazine's utility in creating diverse compound libraries via solid-phase synthesis, offering high purity and stability of immobilized intermediates (Neagoie & Krchňák, 2012).
Synthesis and Structural Analysis
Further studies have synthesized specific isomers of fluorobenzyl-piperazine and analyzed their structural characteristics through spectroscopic methods, underscoring the compound's importance in synthetic chemistry and potential pharmaceutical applications (Jian, 2011).
Molecular Conformation and Intermolecular Interactions
Research on closely related piperazines, including those with halobenzoyl and fluorobenzoyl groups, has revealed insights into their molecular conformation and intermolecular interactions. These studies are crucial for understanding the structural basis of the compounds' reactivity and potential biological activities (Mahesha et al., 2019).
Radioligand Development for Neuroimaging
Novel piperazine compounds with fluorobenzyl groups have been designed and synthesized as ligands for σ1 receptors, showing potential for use in neuroimaging of the brain with PET. This research illustrates the compound's applicability in developing diagnostic tools for neurological diseases (He et al., 2017).
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c19-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-18(7-5-15)22(23)24/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTODTNOGKWVQIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5568730.png)
![(1S*,5R*)-3-[(2-butyl-1H-imidazol-4-yl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568731.png)



![2,2'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]bis(1,3-dioxo-5-isoindolinecarboxylic acid)](/img/structure/B5568760.png)
![4-{(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5568766.png)

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5568782.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)
